molecular formula C17H33BF4N2 B598821 (2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate CAS No. 1204324-18-4

(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate

Cat. No. B598821
CAS RN: 1204324-18-4
M. Wt: 352.269
InChI Key: PNSSZFUCSZDSDY-SITLLQIKSA-N
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Description

(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate, also known as (2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate, is a useful research compound. Its molecular formula is C17H33BF4N2 and its molecular weight is 352.269. The purity is usually 95%.
BenchChem offers high-quality (2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ros et al. (2006) synthesized a series of imidazolium salts containing the (2S,5S)-2,5-diphenylpyrrolidino group. These compounds were used to create [MCl(COD)(NHC)] complexes, important in organometallic chemistry, and showed that the presence of the N-dialkylamino group does not modify the excellent σ-donor ability of the imidazol-2-ylidene ligand (Ros et al., 2006).

  • Wang et al. (2007) developed a synthetic route for enantiopure cis-5-arylcarbamoyl-2-ethoxycarbonylpyrrolidines, involving the Grignard reaction, with implications in the field of stereoselective synthesis and chiral chemistry (Wang et al., 2007).

  • Ros et al. (2008) explored the synthesis of Rhodium(I) 4-(Dialkylamino)triazol-5-ylidene complexes, which are significant for their applications in catalysis and organometallic chemistry. These complexes featured restricted C(carbene)−Rh bond rotation and were formed with high levels of selectivity (Ros et al., 2008).

  • Yunis et al. (2018) discussed the synthesis and characterization of new ionic liquids and plastic crystals using the N,N-diethylpyrrolidinium cation, highlighting their potential use in electrochemical devices (Yunis et al., 2018).

  • Kim et al. (2014) investigated the influence of an ionic liquid additive, N-butyl-N-methylpyrrolidinium tetrafluoroborate, on the conducting and interfacial properties of organic solvent-based electrolytes against a carbon electrode, providing insights into improved capacitor performance (Kim et al., 2014).

properties

IUPAC Name

(2S,5S)-1-[[(2S,5S)-2,5-diethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diethylpyrrolidine;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N2.BF4/c1-5-14-9-10-15(6-2)18(14)13-19-16(7-3)11-12-17(19)8-4;2-1(3,4)5/h13-17H,5-12H2,1-4H3;/q+1;-1/t14-,15-,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSSZFUCSZDSDY-SITLLQIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1CCC(N1C=[N+]2C(CCC2CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC[C@H]1CC[C@@H](N1C=[N+]2[C@H](CC[C@@H]2CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate

CAS RN

1204324-19-5
Record name Pyrrolidinium, 1-[[(2S,5S)-2,5-diethyl-1-pyrrolidinyl]methylene]-2,5-diethyl-, (2S,5S)-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204324-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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